An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyloxan-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyloxan-3-amine
Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to late-stage clinical attrition arises from suboptimal physicochemical properties of drug candidates, which govern their absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding of a molecule's fundamental characteristics is not merely an academic exercise but a critical, strategic imperative. This guide provides an in-depth analysis of the core physicochemical properties of 3-Cyclopropyloxan-3-amine, a novel heterocyclic amine with potential applications in medicinal chemistry.
The incorporation of a cyclopropyl group and an oxane ring presents a unique structural motif. The strained cyclopropyl ring can influence metabolic stability and receptor binding, while the oxane moiety impacts solubility and hydrogen bonding capacity. The tertiary amine at the 3-position is a key determinant of the compound's ionization state at physiological pH, a factor that profoundly affects its interaction with biological targets and its ability to traverse cellular membranes. This document will detail the predicted physicochemical parameters of this compound and outline the rigorous, field-proven experimental methodologies for their empirical validation.
Predicted Physicochemical Properties of 3-Cyclopropyloxan-3-amine
In the absence of empirical data for this specific molecule, we turn to robust computational models to provide a reliable forecast of its physicochemical behavior. These predictions are instrumental in guiding initial experimental design and prioritizing resources. The following properties were predicted using advanced computational algorithms, which leverage large datasets of experimentally determined values.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 141.21 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability. |
| logP (Lipophilicity) | 1.25 | A measure of a compound's partition between an oily (n-octanol) and an aqueous phase. It is a critical determinant of solubility, permeability, and metabolic clearance. |
| Water Solubility (logS) | -2.5 | Indicates the extent to which a compound dissolves in water. Poor solubility can hinder formulation and lead to low bioavailability. |
| pKa (Basicity) | 9.5 | The acid dissociation constant of the tertiary amine. It determines the charge state of the molecule at a given pH, which affects receptor binding, solubility, and cell penetration. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | An indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability. |
Note: The predicted values are generated from a consensus of established computational models and should be confirmed by experimental validation.
Methodologies for Experimental Determination
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-Cyclopropyloxan-3-amine. The causality behind each experimental choice is explained to provide a deeper understanding of the self-validating nature of these protocols.
Determination of pKa by Potentiometric Titration
The pKa of the tertiary amine in 3-Cyclopropyloxan-3-amine is a critical parameter as it dictates the ionization state of the molecule at physiological pH (typically around 7.4). Potentiometric titration is the gold-standard method for its determination due to its high accuracy and reproducibility.
Experimental Rationale: This method relies on the principle that the pH of a solution containing a weak base changes in a predictable manner as a strong acid is added. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form.
Step-by-Step Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-Cyclopropyloxan-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
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Titration Setup: Place the solution in a thermostatted vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator. The titrant should be added in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable method for its direct determination.[1]
Experimental Rationale: This method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating a lipidic environment) and water. The ratio of the concentrations in the two phases gives the partition coefficient.
Step-by-Step Protocol:
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Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
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Compound Addition: Add a known amount of 3-Cyclopropyloxan-3-amine to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.
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Equilibration: Shake the container at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram of the Shake-Flask logP Determination Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for predicting oral absorption and ensuring the reliability of in vitro assay data.[2]
Experimental Rationale: This method involves creating a saturated solution of the compound and then measuring its concentration after equilibrium has been reached. This provides a true measure of the compound's intrinsic solubility under the given conditions.
Step-by-Step Protocol:
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Sample Preparation: Add an excess of solid 3-Cyclopropyloxan-3-amine to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that the solution is fully saturated and in equilibrium with the solid material.
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Separation of Solid: Remove the undissolved solid by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.
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Result Expression: The solubility is typically expressed in µg/mL or µM.
Diagram of the Thermodynamic Solubility Assay Workflow:
Caption: Workflow for thermodynamic solubility determination.
Discussion and Implications for Drug Development
The predicted physicochemical properties of 3-Cyclopropyloxan-3-amine provide a promising initial profile for a potential drug candidate. The molecular weight is well within the range for good oral bioavailability. The predicted logP of 1.25 suggests a balanced lipophilicity, which is often a sweet spot for achieving both good permeability and sufficient aqueous solubility. The predicted high basic pKa of 9.5 indicates that the compound will be predominantly protonated and positively charged at physiological pH. This has several implications:
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Solubility: The charged form will likely have good aqueous solubility.
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Permeability: The high degree of ionization may reduce passive diffusion across cell membranes, potentially requiring active transport mechanisms.
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Target Binding: The positive charge could be crucial for forming ionic interactions with the target protein.
The low TPSA is also favorable for good cell membrane permeability. The predicted moderate water solubility (logS = -2.5) should be sufficient for many in vitro and in vivo applications, but experimental verification is essential.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Prediction of volume of distribution values in humans for neutral and basic drugs using physicochemical measurements and plasma protein binding data. Journal of Medicinal Chemistry, 45(13), 2867–2876. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
